![molecular formula C18H30N2O2 B1399078 CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-60-5](/img/structure/B1399078.png)
CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[5-[(2-phenylethyl)amino]pentyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H30N2O2. It has a molecular weight of 306.4 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C18H30N2O2 . Detailed structural analysis or 3D models are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C18H30N2O2 and molecular weight 306.4 g/mol . Additional properties such as density, boiling point, and melting point are not available in the search results.Wissenschaftliche Forschungsanwendungen
Carbamates as Acetylcholinesterase Inhibitors
Carbamates, including esters of substituted carbamic acids, have shown significant efficacy as acetylcholinesterase (AChE) inhibitors due to their ability to transfer the carbamoyl group to a serine residue in the enzyme's active site, leading to a slow hydrolysis process. This mechanism is critical in developing insecticides and therapeutic agents due to the prolonged half-lives of carbamoylated AChEs, which range from minutes to over 30 days. Recent studies have indicated that the decarbamoylation rate constants are not influenced by the ester leaving group but are significantly affected by the size of the alkyl substituents on the carbamoyl group. This highlights the importance of the carbamoyl group's structure in determining the efficacy and duration of AChE inhibition by carbamates (Rosenberry & Cheung, 2019).
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), also known as urethane, is the ethyl ester of carbamic acid found in various fermented foods and beverages, raising health concerns due to its genotoxic and carcinogenic properties in multiple species. Despite its low levels in food, EC's potential health risks have led to its classification as a "probably carcinogenic to humans" compound by the World Health Organization's International Agency for Research on Cancer (IARC). The understanding of EC's formation mechanisms and its presence in alcoholic beverages has spurred research into reducing EC levels in food products to mitigate associated health risks (Weber & Sharypov, 2009).
Cinnamic Acid Derivatives as Anticancer Agents
Cinnamic acid derivatives, including esters, amides, and hydrazides, have garnered attention for their potential anticancer properties. The structural versatility of cinnamic acids allows for a wide range of biological activities, making them attractive candidates for medicinal research. Despite their historical use, there has been a resurgence in interest in cinnamic acid derivatives' anticancer potential, indicating a promising area for future studies in drug development (De, Baltas, & Bedos-Belval, 2011).
Local Anesthetics from Phenylcarbamic Acid
Phenylcarbamic acid derivatives have emerged as potent local anesthetics with a relatively safe toxicity profile. Their unique property of increasing potency with decreasing external pH makes them particularly useful in inflamed tissues, where traditional local anesthetics may be less effective. This discovery opens new avenues for developing local anesthetics that can provide effective pain relief in challenging clinical scenarios (Vegh, Čižmárik, & Hahnenkamp, 2006).
Wirkmechanismus
Target of action
Carbamic acids and their esters are a broad class of compounds that can have various targets depending on their specific structures. For example, some carbamate pesticides act as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system .
Mode of action
Carbamates typically act through the formation of a covalent bond with their target. For instance, in the case of acetylcholinesterase inhibition, the carbamate forms a bond with a serine residue in the enzyme’s active site, preventing it from breaking down acetylcholine .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. If we consider the example of acetylcholinesterase inhibition, the accumulation of acetylcholine in synapses would lead to overstimulation of cholinergic neurons .
Pharmacokinetics
Carbamates are typically well absorbed by all routes of exposure (oral, dermal, inhalation). They are widely distributed in the body and are primarily metabolized by hydrolysis, which can occur spontaneously or be catalyzed by various esterases. The resulting phenols are usually conjugated with glucuronic acid or sulfate and excreted in the urine .
Result of action
The effects at the molecular and cellular level would depend on the specific targets of the compound. In the case of acetylcholinesterase inhibitors, the overstimulation of cholinergic neurons can lead to a range of symptoms, from salivation and lacrimation to convulsions and respiratory failure .
Action environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For example, certain carbamates are known to be more stable and thus more toxic in alkaline conditions. Temperature, humidity, and the presence of other chemicals can also affect the behavior of these compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-[5-(2-phenylethylamino)pentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-18(2,3)22-17(21)20-14-9-5-8-13-19-15-12-16-10-6-4-7-11-16/h4,6-7,10-11,19H,5,8-9,12-15H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDFZJKVKQFDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

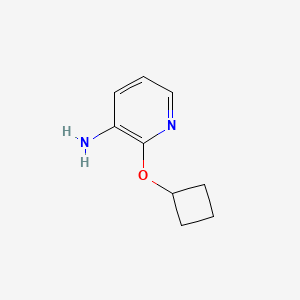

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)
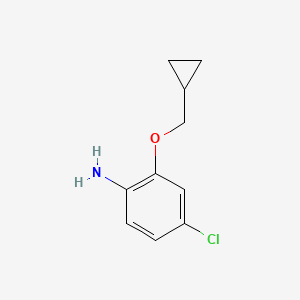

![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
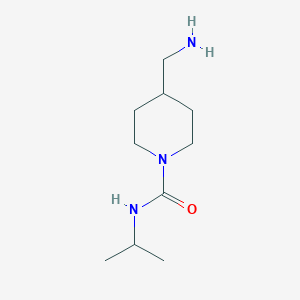
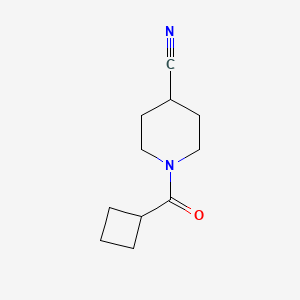
amine](/img/structure/B1399009.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)
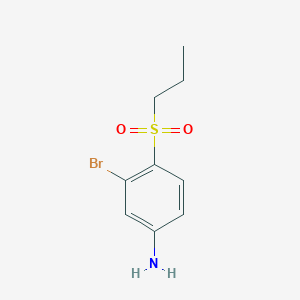
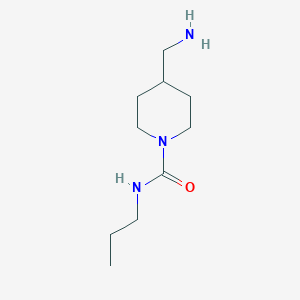
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol](/img/structure/B1399015.png)
